molecular formula C14H18BrNO2 B8233991 (1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester

(1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester

Cat. No. B8233991
M. Wt: 312.20 g/mol
InChI Key: ATYDSIJHMSGNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H18BrNO2 and its molecular weight is 312.20 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester involves the reaction of a cyclopropane compound with a bromobenzene derivative, followed by carbamoylation and esterification reactions.

Starting Materials
Cyclopropane-1-carboxylic acid, 4-Bromo-phenyl magnesium bromide, Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane, Ethanol

Reaction
Step 1: Preparation of (1S,2R)-cyclopropane-1-carboxylic acid, Cyclopropane-1-carboxylic acid is prepared by the reaction of ethyl diazoacetate with ethylene in the presence of a rhodium catalyst., Step 2: Preparation of 4-bromo-phenyl magnesium bromide, 4-Bromo-phenyl magnesium bromide is prepared by the reaction of magnesium with 4-bromo-benzene in diethyl ether., Step 3: Reaction of cyclopropane-1-carboxylic acid with 4-bromo-phenyl magnesium bromide, Cyclopropane-1-carboxylic acid is reacted with 4-bromo-phenyl magnesium bromide in the presence of triethylamine and dichloromethane to form (1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl] carboxylic acid., Step 4: Carbamoylation of (1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl] carboxylic acid, (1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl] carboxylic acid is reacted with di-tert-butyl dicarbonate and triethylamine in dichloromethane to form (1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester., Step 5: Esterification of (1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester, (1S,2R)-[2-(4-Bromo-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester is reacted with ethanol in the presence of hydrochloric acid to form the final product.

properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYDSIJHMSGNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate

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